Technical Guide: Physicochemical Properties of Methyl 5-fluoro-2-iodobenzoate
Technical Guide: Physicochemical Properties of Methyl 5-fluoro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-2-iodobenzoate is a halogenated aromatic ester that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a methyl ester, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The strategic placement of the iodo and fluoro substituents allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for novel drug candidates and functional materials. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a representative synthetic workflow.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆FIO₂ | ChemScene |
| Molecular Weight | 280.03 g/mol | ChemScene[1] |
| CAS Number | 1202897-48-0 | ChemScene[1], AChemBlock[2] |
| Appearance | White to off-white solid or powder (presumed) | General knowledge |
| Melting Point | Data not available. Estimated based on the analogous compound Methyl 5-bromo-2-iodobenzoate (45-49 °C). | N/A |
| Boiling Point | Data not available. | N/A |
| Density | Data not available. | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents like alcohols, ethers, and benzene. | General knowledge based on properties of aryl halides. |
| Calculated LogP | 2.2169 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of Methyl 5-fluoro-2-iodobenzoate are not widely published. The following sections provide generalized, standard laboratory procedures that can be readily adapted for this compound.
Synthesis of Methyl 5-fluoro-2-iodobenzoate
The synthesis of Methyl 5-fluoro-2-iodobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid.
Reaction:
5-fluoro-2-iodobenzoic acid + Methanol --(H⁺ catalyst)--> Methyl 5-fluoro-2-iodobenzoate + Water
Materials:
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5-fluoro-2-iodobenzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (catalyst)
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Sodium bicarbonate (saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Diethyl ether or other suitable organic solvent
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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To a solution of 5-fluoro-2-iodobenzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent such as diethyl ether.
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Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 5-fluoro-2-iodobenzoate.
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The crude product can be further purified by column chromatography or recrystallization if necessary.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (optional)
Procedure:
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Ensure the sample of Methyl 5-fluoro-2-iodobenzoate is finely powdered. If necessary, gently grind a small amount in a mortar.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a moderate rate (e.g., 5-10 °C per minute) to determine an approximate melting range.
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Allow the apparatus to cool to at least 20 °C below the approximate melting point.
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Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
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Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.[3]
Determination of Boiling Point (Microscale Method)
For small quantities of a liquid, the boiling point can be determined using a microscale technique.
Apparatus:
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Thiele tube or other suitable heating bath (e.g., oil bath)
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Thermometer
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Small test tube (e.g., 75 x 12 mm)
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Capillary tube (sealed at one end)
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Rubber band or wire for attachment
Procedure:
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Add a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.
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Place a capillary tube, with the sealed end up, into the test tube containing the liquid.
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Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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Clamp the thermometer so that the assembly is immersed in the heating bath of a Thiele tube, ensuring the sample is below the sidearm of the tube.
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Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Continue heating until a steady and rapid stream of bubbles is observed.
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Remove the heat source and allow the bath to cool slowly.
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The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
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Pycnometer (specific gravity bottle) or a calibrated micropipette and an analytical balance.
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Thermometer
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Water bath (for temperature control)
Procedure:
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Clean and dry the pycnometer and determine its mass.
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Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
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Place the filled pycnometer in a water bath at a constant, known temperature (e.g., 20 °C or 25 °C) to allow for thermal equilibration.
-
Carefully remove any excess liquid that has expanded out of the capillary opening.
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Dry the outside of the pycnometer and measure its mass.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Visualizations
Synthetic Workflow of Methyl 5-fluoro-2-iodobenzoate
The following diagram illustrates a typical laboratory synthesis workflow for Methyl 5-fluoro-2-iodobenzoate from its carboxylic acid precursor.
Caption: Synthesis workflow for Methyl 5-fluoro-2-iodobenzoate.
Safety Information
While a specific safety data sheet (SDS) for Methyl 5-fluoro-2-iodobenzoate is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds. It is advisable to consult the SDS for analogous compounds. Based on the data for related structures, it may cause skin and eye irritation. Ingestion and inhalation should be avoided. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to a certified Safety Data Sheet (SDS) and follow established laboratory safety protocols.
